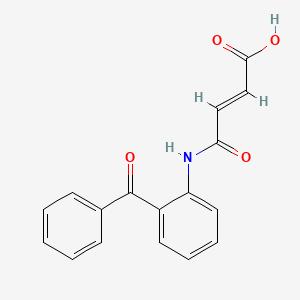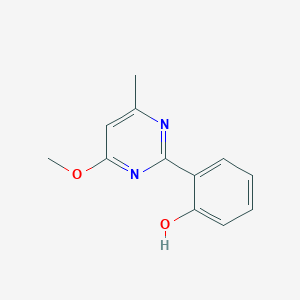
1-(4-Metilciclohexil)piperazina
Descripción general
Descripción
1-(4-Methylcyclohexyl)piperazine is an organic compound with the molecular formula C11H22N2. It is a derivative of piperazine, featuring a methyl group attached to a cyclohexyl ring, which is further connected to a piperazine moiety.
Aplicaciones Científicas De Investigación
1-(4-Methylcyclohexyl)piperazine has several applications in scientific research, including:
Mecanismo De Acción
Target of Action
It is known that piperazine derivatives often interact with various receptors and enzymes in the body .
Mode of Action
Piperazine compounds generally work by interacting with their targets and causing changes in their function . For instance, some piperazines are known to block the action of acetylcholine at the myoneural junction, leading to paralysis of parasites .
Análisis Bioquímico
Biochemical Properties
1-(4-Methylcyclohexyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an increase in acetylcholine levels, which can affect neurotransmission. Additionally, 1-(4-Methylcyclohexyl)piperazine has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neurotransmission .
Cellular Effects
1-(4-Methylcyclohexyl)piperazine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in neurotransmission and synaptic plasticity. Furthermore, 1-(4-Methylcyclohexyl)piperazine can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 1-(4-Methylcyclohexyl)piperazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels. This results in enhanced cholinergic neurotransmission. Additionally, 1-(4-Methylcyclohexyl)piperazine interacts with GABA receptors, enhancing their inhibitory effects on neurotransmission. These interactions contribute to the compound’s overall effects on cellular function and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methylcyclohexyl)piperazine change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 1-(4-Methylcyclohexyl)piperazine remains stable under normal storage conditions but may degrade over extended periods. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(4-Methylcyclohexyl)piperazine vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmission and improve cognitive function. At high doses, 1-(4-Methylcyclohexyl)piperazine can cause toxic or adverse effects, including neurotoxicity and disruptions in cellular metabolism. Threshold effects have been observed, with certain dosages leading to significant changes in cellular function and behavior .
Metabolic Pathways
1-(4-Methylcyclohexyl)piperazine is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play key roles in metabolic processes. It has been shown to affect the activity of enzymes involved in neurotransmitter synthesis and degradation, as well as those involved in energy metabolism. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 1-(4-Methylcyclohexyl)piperazine within cells and tissues are crucial for its biochemical effects. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, 1-(4-Methylcyclohexyl)piperazine can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution mechanisms play a key role in determining the compound’s overall effects on cellular function .
Subcellular Localization
1-(4-Methylcyclohexyl)piperazine exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is essential for its interactions with biomolecules and its overall biochemical effects. Studies have shown that 1-(4-Methylcyclohexyl)piperazine can localize to the synaptic cleft, where it interacts with neurotransmitter receptors and enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylcyclohexyl)piperazine typically involves the reaction of 4-methylcyclohexylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for 1-(4-Methylcyclohexyl)piperazine are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms .
Comparación Con Compuestos Similares
1-(4-Methylcyclohexyl)piperazine can be compared with other similar compounds, such as:
- 1-Methyl-4-(4-methylbenzoyl)piperazine
- 1-Methyl-4-(phenylacetyl)piperazine
- 1-Methyl-4-(phenylsulfonyl)piperazine
Uniqueness: The uniqueness of 1-(4-Methylcyclohexyl)piperazine lies in its specific chemical structure, which imparts distinct physical and chemical properties. This makes it suitable for particular applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
1-(4-methylcyclohexyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPCWYQQBFGMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963041 | |
| Record name | 1-(4-Methylcyclohexyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-42-9 | |
| Record name | 1-(4-Methylcyclohexyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-benzoylphenyl)carbamoyl]benzoic Acid](/img/structure/B1363289.png)







![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)
